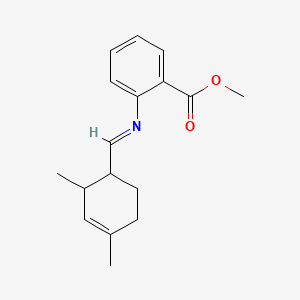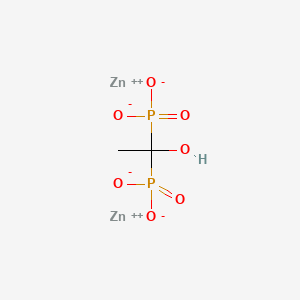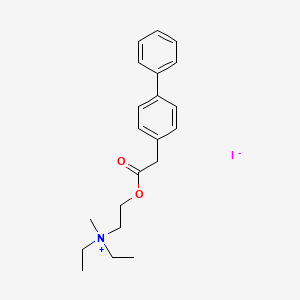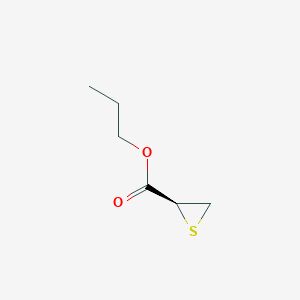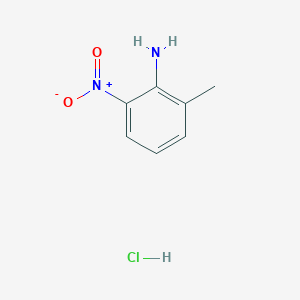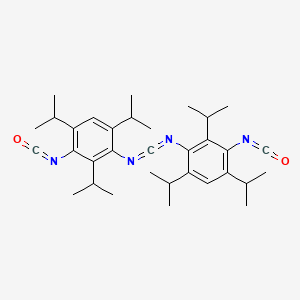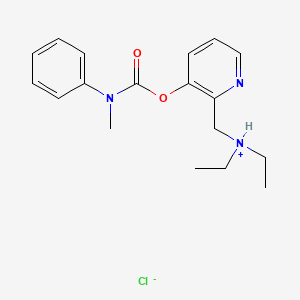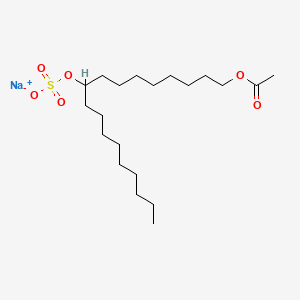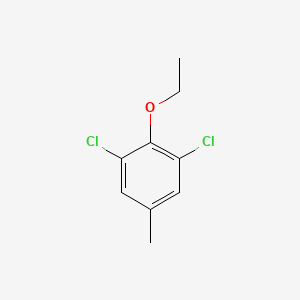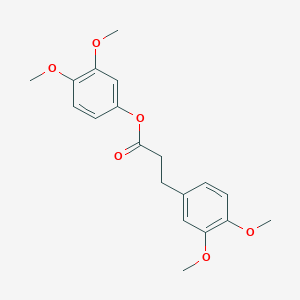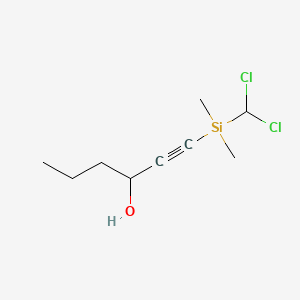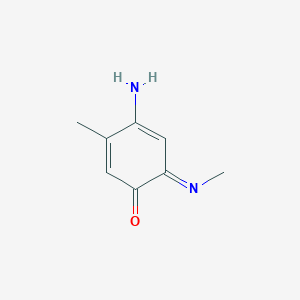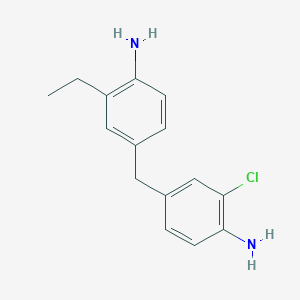
3-Chloro-3'-ethyl-4,4'-diaminodiphenylmethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-3’-ethyl-4,4’-diaminodiphenylmethane is an organic compound with the chemical formula C15H17ClN2. It is a white crystalline solid that is relatively stable but can decompose under high temperatures, light, and oxidative conditions . This compound is soluble in organic solvents such as ethanol, ethers, and chlorinated hydrocarbons but has low solubility in water .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Chloro-3’-ethyl-4,4’-diaminodiphenylmethane can be synthesized through the reaction of 3-chloroaniline with formaldehyde under acidic conditions . The reaction involves the formation of an intermediate carbinolamine, which then undergoes dehydration to form the final product . The reaction is typically carried out at elevated temperatures and may require a catalyst to improve yield and selectivity .
Industrial Production Methods
Industrial production of 3-Chloro-3’-ethyl-4,4’-diaminodiphenylmethane often involves continuous flow reactors where the reactants are fed into the reactor at controlled rates . The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the yield and purity of the product . The final product is then purified through crystallization or distillation .
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-3’-ethyl-4,4’-diaminodiphenylmethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various amines .
Applications De Recherche Scientifique
3-Chloro-3’-ethyl-4,4’-diaminodiphenylmethane has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-Chloro-3’-ethyl-4,4’-diaminodiphenylmethane involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify its structure and activity . It may also interact with enzymes and receptors, influencing biological processes such as cell signaling and metabolism .
Comparaison Avec Des Composés Similaires
3-Chloro-3’-ethyl-4,4’-diaminodiphenylmethane can be compared with other similar compounds, such as:
4,4’-Diaminodiphenylmethane (MDA): Used as an additive in polyurethane and thermosets.
3,3’-Dimethyl-4,4’-diaminodiphenylmethane (MDT): Used as a curing agent in electric cables and wires.
3,3’-Dichloro-4,4’-diaminodiphenylmethane (MOCA): Plays a vital role in preparing high-quality polyurethane and epoxy resin.
The uniqueness of 3-Chloro-3’-ethyl-4,4’-diaminodiphenylmethane lies in its specific chemical structure, which imparts distinct reactivity and properties compared to its analogs .
Propriétés
Numéro CAS |
55347-69-8 |
|---|---|
Formule moléculaire |
C15H17ClN2 |
Poids moléculaire |
260.76 g/mol |
Nom IUPAC |
4-[(4-amino-3-chlorophenyl)methyl]-2-ethylaniline |
InChI |
InChI=1S/C15H17ClN2/c1-2-12-8-10(3-5-14(12)17)7-11-4-6-15(18)13(16)9-11/h3-6,8-9H,2,7,17-18H2,1H3 |
Clé InChI |
ZEINSQMMYHDJIH-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C=CC(=C1)CC2=CC(=C(C=C2)N)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


